molecular formula C13H14N2O3 B5777581 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5777581
M. Wt: 246.26 g/mol
InChI Key: LZFQMHVDVQZJFQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DMO, is a heterocyclic organic compound with potential applications in scientific research. This molecule belongs to the class of oxazoles, which are five-membered heterocycles containing an oxygen and nitrogen atom in the ring. DMO has attracted attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis. ROS are highly reactive molecules that can cause damage to cellular structures and DNA. Induction of apoptosis is a programmed cell death process that is important for maintaining cellular homeostasis and preventing the development of cancer.
Biochemical and Physiological Effects
4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells, inhibit bacterial growth, and detect metal ions with high sensitivity and selectivity. In vivo studies have shown that 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce tumor growth in mice and has low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for metal ion detection. Additionally, 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has low toxicity and can be easily synthesized in high yields. However, one limitation of using 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its limited solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one-based fluorescent probes for detecting metal ions in living cells and tissues. Another area of interest is the optimization of the synthesis method to improve the yield and purity of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-methoxybenzaldehyde with dimethylformamide dimethyl acetal in the presence of acetic acid. The resulting product is then reacted with cyanogen bromide and sodium hydroxide to yield 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one with minimal impurities.

Scientific Research Applications

4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential as a fluorescent probe for detecting metal ions, such as copper, zinc, and mercury. These metal ions play important roles in biological systems and their detection is critical for understanding their physiological functions. 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-5-4-6-10(7-9)17-3/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFQMHVDVQZJFQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(dimethylamino)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one

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